Ajugamarin chlorohydrin
Overview
Description
Ajugamarin chlorohydrin is a diterpene lactone isolated from the whole plants of Ajuga ciliata . This compound belongs to the Lamiaceae family, which includes over 300 species of annual and perennial herbaceous flowering plants . This compound has garnered attention due to its potential neuroprotective properties and its role as a plant metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ajugamarin chlorohydrin can be synthesized from (4R,5α,8α,9S,10β,12S)-6α,18-Diacetoxy-4,19-epoxy-12,16-dihydroxy-1β-(tigloyloxy)cleroda-13-ene-15-oic acid 15,16-lactone . The synthesis involves specific reaction conditions that ensure the formation of the chlorohydrin group.
Industrial Production Methods: The industrial production of this compound typically involves the extraction of the compound from the whole plants of Ajuga ciliata using methanol . The methanol extract is then purified to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: Ajugamarin chlorohydrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The chlorohydrin group can undergo substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as hydroxide ions and amines are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Ajugamarin chlorohydrin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying diterpene lactones and their chemical properties.
Biology: The compound’s neuroprotective properties make it a subject of interest in neurobiology research.
Industry: The compound’s unique chemical structure makes it valuable in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Ajugamarin chlorohydrin exerts its effects through various molecular targets and pathways. Its neuroprotective properties are attributed to its ability to modulate neurotransmitter systems and protect neurons from oxidative stress . The compound interacts with specific receptors and enzymes involved in neuroprotection, leading to its beneficial effects.
Comparison with Similar Compounds
Ajugamarin chlorohydrin is unique among diterpene lactones due to its chlorohydrin group. Similar compounds include:
Ajugamarin A1 chlorohydrin: Another diterpene lactone with similar neuroprotective properties.
Ajugarin-I chlorohydrin: A related compound isolated from Ajuga parviflora.
Ajugamarin F4: Another diterpene lactone with distinct structural features.
Properties
IUPAC Name |
[5-acetyloxy-4a-(acetyloxymethyl)-4-(chloromethyl)-4-hydroxy-8-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] 2-methylbut-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41ClO10/c1-7-16(2)26(35)40-22-8-9-28(36,14-30)29(15-38-18(4)31)23(39-19(5)32)10-17(3)27(6,25(22)29)12-21(33)20-11-24(34)37-13-20/h7,11,17,21-23,25,33,36H,8-10,12-15H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWDVANTGWQWKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCC(C2(C1C(C(CC2OC(=O)C)C)(C)CC(C3=CC(=O)OC3)O)COC(=O)C)(CCl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41ClO10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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